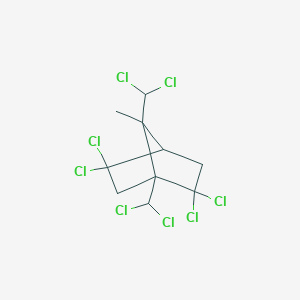

2,2,5,5,8,8,10,10-Octachlorobornane

Description

2,2,5,5,8,8,10,10-Octachlorobornane (CAS 165820-18-8) is a polychlorinated bornane (PCB) congener with the molecular formula C₁₀H₁₀Cl₈ and a molecular weight of 413.81 g/mol . It belongs to the toxaphene family, a complex mixture of chlorinated bicyclic terpenes historically used as pesticides. Its structure is defined by five stereocenters, resulting in distinct physicochemical properties, including low volatility (evidenced by high boiling points) and hydrophobicity (log Kow > 6), which enhance its affinity for lipid-rich tissues .

Properties

IUPAC Name |

2,2,5,5-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl8/c1-7(5(11)12)4-2-10(17,18)8(7,6(13)14)3-9(4,15)16/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXKJUQCNFOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(CC2(Cl)Cl)C(Cl)Cl)(Cl)Cl)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874059 | |

| Record name | 2,2,5,5,8,8,10,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165820-15-5 | |

| Record name | 2,2,5,5,8,8,10,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5,8,8,10,10-Octachlorobornane typically involves the chlorination of bornane derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .

Industrial Production Methods

Industrial production of 2,2,5,5,8,8,10,10-Octachlorobornane follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures precise control over reaction parameters, resulting in high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5,8,8,10,10-Octachlorobornane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated bornane derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

2,2,5,5,8,8,10,10-Octachlorobornane has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of organic molecules.

Biology: The compound is investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Research explores its potential use in developing new pharmaceuticals and understanding the mechanisms of drug action.

Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 2,2,5,5,8,8,10,10-Octachlorobornane involves its interaction with molecular targets and pathways within biological systems. The compound’s high chlorine content allows it to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Structural Insights :

- Toxaphene Parlar 26 (T2) differs in chlorine positions (2-exo,3-endo,5-exo,6-endo) and stereochemistry, leading to higher mobility in water due to its liquid state .

Environmental Persistence and Bioaccumulation

*Bioconcentration Factor (BCF).

Key Findings :

- The 2,2,5,5,8,8,10,10 congener’s high log Kow and symmetry correlate with extreme persistence in anaerobic sediments, exceeding Parlar 26’s half-life by ~40% .

- TC7 ’s elevated BCF stems from chlorine clustering at the 9-position, enhancing lipid solubility .

Toxicity Profiles

Toxicological Notes:

Q & A

Q. What analytical techniques are recommended for identifying and differentiating 2,2,5,5,8,8,10,10-octachlorobornane from other toxaphene congeners?

Methodological Answer: Use high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) for congener-specific analysis. Reference standards (e.g., CAS RN 165820-18-8 for 2,2,5,5,8,8,10,10-octachlorobornane) are critical for calibration . Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly for distinguishing stereoisomers. Computational methods like density functional theory (DFT) can predict NMR chemical shifts for validation .

Q. How can researchers optimize synthesis protocols for 2,2,5,5,8,8,10,10-octachlorobornane to minimize byproducts?

Methodological Answer: Employ orthogonal experimental design to test variables such as reaction temperature, chlorination agents, and catalyst ratios. For example, a Taguchi L9 array can efficiently screen factors influencing yield and purity. Post-synthesis, use preparative HPLC to isolate the target congener and characterize byproducts via HRGC-MS .

Q. What safety protocols are critical when handling 2,2,5,5,8,8,10,10-octachlorobornane in laboratory settings?

Methodological Answer: Use sealed, grounded containers to prevent electrostatic discharge and store at ≤4°C to reduce volatility. Conduct all procedures in fume hoods with explosion-proof equipment. For decontamination, use activated carbon filtration for air and NaOH-ethanol solutions for surface spills. Document exposure incidents with immediate medical consultation .

Advanced Research Questions

Q. How can computational models improve the prediction of 2,2,5,5,8,8,10,10-octachlorobornane’s environmental persistence?

Methodological Answer: Apply quantum mechanical calculations (e.g., DFT with Grimme’s D3 dispersion correction) to estimate bond dissociation energies and hydrolysis pathways. Validate predictions against experimental half-life data from soil/water microcosm studies. Incorporate molecular dynamics simulations to assess interactions with organic matter .

Q. What strategies resolve contradictions in reported toxicity values for 2,2,5,5,8,8,10,10-octachlorobornane across studies?

Methodological Answer: Conduct meta-analyses stratified by experimental design (e.g., in vivo vs. in vitro) and congener purity (≥98%). Use multivariate regression to identify confounding variables (e.g., solvent carriers, exposure duration). Cross-reference with the U.S. EPA’s provisional toxicity values for weathered toxaphene mixtures .

Q. How can isomer-specific degradation mechanisms of 2,2,5,5,8,8,10,10-octachlorobornane be elucidated?

Methodological Answer: Perform kinetic studies under controlled UV irradiation or microbial consortia. Track degradation products via time-resolved HRGC-MS and isotopically labeled analogs (e.g., -octachlorobornane). Compare with theoretical degradation pathways derived from frontier molecular orbital (FMO) analysis .

Q. What methodological frameworks are recommended for studying 2,2,5,5,8,8,10,10-octachlorobornane’s bioaccumulation in aquatic ecosystems?

Methodological Answer: Design field studies using passive samplers (e.g., SPMD membranes) paired with biotic samples (fish liver, plankton). Apply stable isotope probing (SIP) to trace bioaccumulation pathways. Use lipid-normalized biota-sediment accumulation factors (BSAFs) and probabilistic models to account for trophic transfer .

Theoretical and Methodological Frameworks

Q. How should researchers align studies on 2,2,5,5,8,8,10,10-octachlorobornane with broader environmental toxicology theories?

Methodological Answer: Ground hypotheses in the "hydrophobic effect" theory to explain bioaccumulation. For toxicity mechanisms, link findings to the Ah receptor-mediated pathway or mitochondrial dysfunction models. Use structural-activity relationship (SAR) models to predict congener-specific effects .

Q. What experimental designs address the challenges of low environmental concentrations in 2,2,5,5,8,8,10,10-octachlorobornane detection?

Methodological Answer: Deploy solid-phase extraction (SPE) with Florisil or C18 cartridges for pre-concentration. Validate limits of detection (LODs) via standard addition methods. For trace-level quantification, use tandem MS (MS/MS) in selected reaction monitoring (SRM) mode .

Q. How can factorial design improve multifactor studies on 2,2,5,5,8,8,10,10-octachlorobornane’s photolytic degradation?

Methodological Answer: Implement a 2 factorial design to test interactions between pH, light intensity, and dissolved organic matter. Use ANOVA to identify significant factors and response surface methodology (RSM) to optimize degradation efficiency. Replicate experiments under simulated solar irradiation (e.g., Xenon arc lamps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.